N'-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and dinitrophenoxy moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and 2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the dinitrophenoxy moiety contributes to its overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
- N’-[(E)-(2-bromophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
- N’-[(E)-(2-methylphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its analogs
Properties
Molecular Formula |
C16H13FN4O7 |
---|---|
Molecular Weight |
392.29 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide |
InChI |
InChI=1S/C16H13FN4O7/c1-27-14-7-11(20(23)24)6-13(21(25)26)16(14)28-9-15(22)19-18-8-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,19,22)/b18-8+ |
InChI Key |
SLZVMKVGXOGJMS-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC=C2F)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC=C2F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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